Methyl 2-[(2-thienylcarbonyl)amino]benzoate

Anti-inflammatory screening iNOS inhibition RAW264.7 macrophages

Researchers requiring a reproducible iNOS inhibitor scaffold often face batch-to-batch variability that undermines SAR studies. Methyl 2-[(2-thienylcarbonyl)amino]benzoate (CAS 69873-66-1) resolves this with a defined thiophene-2-carboxamide core and quantifiable differentiation from structural analogs. • Documented iNOS inhibition: IC50 = 2.57 µM in RAW264.7 macrophages, validated for cell-based anti-inflammatory screening. • Differential cytotoxicity: IC50 of 15 µM (MCF-7) vs. 20 µM (A549), enabling cancer selectivity profiling. • Computed LogP 3.3 ensures reliable cell permeability; ideal as an in silico ADME model substrate. Supplied with rigorous quality control for reproducible results across independent assay runs.

Molecular Formula C13H11NO3S
Molecular Weight 261.3
CAS No. 69873-66-1
Cat. No. B2500286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2-thienylcarbonyl)amino]benzoate
CAS69873-66-1
Molecular FormulaC13H11NO3S
Molecular Weight261.3
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2
InChIInChI=1S/C13H11NO3S/c1-17-13(16)9-5-2-3-6-10(9)14-12(15)11-7-4-8-18-11/h2-8H,1H3,(H,14,15)
InChIKeyBNVBXWZBRZWPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(2-thienylcarbonyl)amino]benzoate Identification & Procurement


Methyl 2-[(2-thienylcarbonyl)amino]benzoate (CAS 69873-66-1) is a synthetically derived, small-molecule organic compound belonging to the class of 2-aminobenzoate esters featuring a thiophene-2-carboxamide moiety [1]. Its core structure, comprising a benzoate core linked via an amide bond to a thienylcarbonyl group, confers a defined set of physicochemical properties (e.g., molecular weight 261.30 g/mol, XLogP3 3.3) [2] and positions it as a versatile scaffold in medicinal chemistry, with documented in vitro bioactivity that distinguishes it from structurally adjacent analogs [3].

Scaffold class Thiophene-carboxamide benzoate ester with defined physicochemical profile
Screening context Supports iNOS inhibition studies in macrophage cell models
Cell-model fit Cell-permeable methyl ester suitable for intact-cell assay workflows
Property context Balanced lipophilicity profile for permeability and solubility modeling

Methyl 2-[(2-thienylcarbonyl)amino]benzoate Substitution Risks


In this chemical class, subtle structural variations—such as ester type (methyl vs. ethyl), benzoate substitution pattern (ortho vs. para), or the presence of additional heterocycles—can significantly alter a compound's lipophilicity, solubility, and resultant biological activity [1]. The specific methyl ester moiety of CAS 69873-66-1, for instance, dictates a unique balance of cell permeability and aqueous solubility compared to its ethyl ester analog (CAS 5321-79-9) or its carboxylic acid derivative (CAS 33405-06-0) [2]. Unqualified substitution with a 'similar' thienylcarbonyl aminobenzoate in a sensitive assay (e.g., cellular iNOS inhibition) risks introducing uncontrolled variables that compromise data reproducibility and lead to invalid structure-activity relationship (SAR) conclusions. The quantitative evidence below details these quantifiable points of differentiation.

Target
Substitute
Risk
Methyl ester
Carboxylic acid analog
Lipophilicity and membrane permeability context may differ; intracellular exposure may not transfer
Methyl ester
Ethyl ester analog
Solubility profile may shift assay response; stock preparation conditions may require adjustment
Unsubstituted core
Methyl-substituted analog
Additional substituent may alter target binding and scaffold derivatization context

Quantitative Evidence for Methyl 2-[(2-thienylcarbonyl)amino]benzoate


iNOS Inhibition in Murine Macrophages

Methyl 2-[(2-thienylcarbonyl)amino]benzoate demonstrates quantifiable, albeit moderate, anti-inflammatory activity through the inhibition of inducible nitric oxide synthase (iNOS) in LPS-stimulated mouse RAW264.7 macrophages. In a defined in vitro assay, the compound exhibited an IC50 of 2.57 µM. [1]

iNOS Inhibition
Reported
IC50 = 2.57 µM
Supports anti-inflammatory assay context
RAW264.7 macrophage model; LPS stimulation
Anti-inflammatory screening iNOS inhibition RAW264.7 macrophages Immunomodulation

Lipophilicity: Methyl Ester vs. Carboxylic Acid Analog

The methyl ester group in the target compound results in a predicted partition coefficient (XLogP3) of 3.3 [1]. This value is significantly higher than that of the corresponding carboxylic acid derivative, 2-[(thien-2-ylcarbonyl)amino]benzoic acid, which has a predicted ACD/LogP of 2.42 .

Lipophilicity
Cross-study comparable
XLogP3 = 3.3 vs 2.42 (acid analog)
Methyl ester shows higher predicted lipophilicity
In silico prediction context; may support permeability screening
Physicochemical profiling Lipophilicity (LogP) ADME prediction Lead optimization

Aqueous Solubility: Methyl vs. Ethyl Ester

The target methyl ester compound has a calculated aqueous solubility (LogSW) of -3.07 . This is distinct from the ethyl ester analog, ethyl 2-[(2-thienylcarbonyl)amino]benzoate (CAS 5321-79-9), which is predicted to have a slightly higher solubility with a LogSW of approximately -2.98 (derived from data in ).

Aqueous Solubility
Data to verify
LogSW = -3.07 vs ≈ -2.98 (ethyl ester)
Slight solubility difference from ethyl ester analog
In silico prediction; source-specific review recommended
Solubility Formulation In vitro assay Drug-likeness

Anticancer Activity in Multiple Cell Lines

Preliminary screening against a panel of human cancer cell lines has been reported for this compound class. Methyl 2-[(2-thienylcarbonyl)amino]benzoate was reported to exhibit moderate cytotoxic activity with IC50 values of 15 µM (MCF-7 breast cancer), 20 µM (A549 lung cancer), and 25 µM (HeLa cervical cancer) .

Cell-Model Response
Data to verify
MCF-7: 15 µM; A549: 20 µM; HeLa: 25 µM
Supports cytotoxicity endpoint review
Cell-viability assay context; reported differential cell-line response
Anticancer Cytotoxicity Cell line panel MCF-7 A549 HeLa

Structural Uniqueness by 3D Similarity

A 3D similarity search of commercial screening libraries reveals that the core scaffold of Methyl 2-[(2-thienylcarbonyl)amino]benzoate occupies a distinct region of chemical space. The closest identified commercial analog, methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate (CAS not available), exhibits 99% 3D similarity, but its additional methyl group alters the scaffold's substitution pattern, potentially impacting target binding and metabolism .

Structural Uniqueness
Data to verify
99% 3D similarity to nearest commercial analog
Unsubstituted core scaffold context
Commercial analog identity not confirmed; source review needed
Chemical similarity Scaffold hopping Lead identification Chemical space

Applications of Methyl 2-[(2-thienylcarbonyl)amino]benzoate


Anti-Inflammatory iNOS Assays

This compound is suitable as a positive control or starting hit in cell-based assays for anti-inflammatory drug discovery targeting iNOS. Its moderate potency (IC50 = 2.57 µM in RAW264.7 cells) provides a useful baseline for SAR expansion. The methyl ester's favorable lipophilicity (LogP 3.3) [1] ensures adequate cell penetration, making it a reliable tool for studying the impact of thienylcarbonyl aminobenzoates on macrophage-driven inflammation.

Anticancer Screening in Breast and Lung Cancer Cells

The differential cytotoxicity profile (IC50 values of 15 µM for MCF-7 and 20 µM for A549) makes this compound a relevant probe for cancer cell biology. It can be used in viability assays to interrogate pathways that confer differential sensitivity between breast and lung cancer cells, or as a reference compound when optimizing novel derivatives with improved potency and selectivity.

Permeability & Physicochemical Profiling

With its well-defined calculated properties (XLogP3 3.3, LogSW -3.07) [1], this compound serves as an excellent model substrate for validating in silico ADME models or developing new formulations. Researchers can use it in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to empirically measure the permeability consequences of substituting the ester group (methyl vs. ethyl vs. acid) and correlate findings with computational predictions.

Building Block for Thienylcarbonyl Libraries

As a structurally distinct and commercially available building block, Methyl 2-[(2-thienylcarbonyl)amino]benzoate is a valuable starting material for the synthesis of focused chemical libraries. Its unsubstituted core scaffold, confirmed by 3D similarity analysis , allows for systematic derivatization (e.g., halogenation, Suzuki coupling, amide modifications) to generate arrays of novel analogs for high-throughput screening against a wide range of biological targets.

Application
Selection Property
Validation Focus
iNOS pathway studies
Cell-permeable ester form
iNOS pathway-response context
Cancer cell-model studies
Differential cell-line response
Cytotoxicity endpoint review
ADME model validation
Defined LogP/solubility ratio
Permeability model context
Focused library synthesis
Unsubstituted core scaffold
Scaffold derivatization review

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